molecular formula C8H16N2O3S B2818168 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide CAS No. 743444-54-4

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide

Cat. No.: B2818168
CAS No.: 743444-54-4
M. Wt: 220.29
InChI Key: TXGWBRSRHSHSIX-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide is a chemical compound characterized by its unique structure, which includes a thiolane ring with a dioxo substitution and an ethylamino acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide typically involves the reaction of thiolane derivatives with ethylamino acetamide under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized under specific conditions.

    Reduction: Reduction reactions can modify the dioxo groups.

    Substitution: The ethylamino group can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiolane derivatives with modified functional groups.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride: A related compound with a similar thiolane ring structure but different functional groups.

    (1,1-Dioxo-1lambda6-thiolan-3-yl)urea: Another compound with a thiolane ring and dioxo substitution, but with a urea group instead of an ethylamino acetamide group.

Uniqueness

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(ethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c1-2-9-5-8(11)10-7-3-4-14(12,13)6-7/h7,9H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGWBRSRHSHSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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